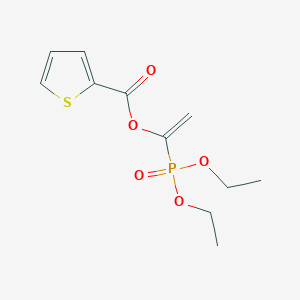

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate

Description

Properties

CAS No. |

916906-08-6 |

|---|---|

Molecular Formula |

C11H15O5PS |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

1-diethoxyphosphorylethenyl thiophene-2-carboxylate |

InChI |

InChI=1S/C11H15O5PS/c1-4-14-17(13,15-5-2)9(3)16-11(12)10-7-6-8-18-10/h6-8H,3-5H2,1-2H3 |

InChI Key |

YNUWXPYCFUDLJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=C)OC(=O)C1=CC=CS1)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the case of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Thiophene-2-carboxylate core : This distinguishes it from cyclopropane-based analogs (e.g., trans-ethyl 1-(diethoxyphosphoryl)cyclopropanecarboxylates) that lack aromaticity but exhibit conformational rigidity .

- Diethoxyphosphoryl-ethenyl group : This functional group is shared with herbicidal compounds like 5-A3 and 5-B4 (), which also incorporate triazole or naphthalene substituents.

Table 1: Comparative Analysis of Structurally Related Compounds

Spectroscopic and Analytical Data

- NMR/IR profiles : Cyclopropane derivatives (e.g., 4c) show distinct $ ^1H $ NMR signals for cyclopropane protons (δ 1.2–2.5 ppm) and phosphoryl groups (δ 125–130 ppm in $ ^{31}P $ NMR) . Thiophene analogs (e.g., 8a) exhibit aromatic proton signals at δ 6.5–7.5 ppm and carbonyl stretches at 1700–1750 cm$ ^{-1} $ in IR .

- Elemental analysis : Experimental data for cyclopropane derivatives closely match theoretical values (e.g., C: 54.55% vs. 54.72% for 4c), confirming purity .

Biological Activity

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a thiophene ring and a diethoxyphosphoryl group. The molecular formula is C12H15O5PS, with a molecular weight of approximately 292.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15O5PS |

| Molecular Weight | 292.29 g/mol |

| IUPAC Name | 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate |

| CAS Number | Not available |

Synthesis

The synthesis of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid derivatives with diethyl phosphite under acidic conditions. This method has been optimized to yield high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exhibit:

- Anticancer Properties : In vitro studies have indicated that 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Mycobacterium abscessus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μM .

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated an IC50 value of 15 μM against SKOV3 ovarian cancer cells. The mechanism was linked to the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth and angiogenesis .

- Antimicrobial Efficacy : Another study highlighted its efficacy against Mycobacterium abscessus, where it was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Comparative Analysis

To understand the relative effectiveness of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate, it is useful to compare it with other similar compounds:

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate | 6.25 - 12.5 | Antimicrobial |

| Compound A (similar structure) | 10 - 20 | Anticancer |

| Compound B (different structure) | 5 - 15 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.